2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions. The reaction typically takes place in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures around 170°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions with the use of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aromatic amine derivative, while oxidation can produce corresponding carboxylic acids or ketones.
Scientific Research Applications
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar in structure but with a different substitution pattern on the aromatic ring.
4-(Trifluoromethyl)benzonitrile: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.
2-Chloro-5-(trifluoromethyl)benzonitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of fluorine, methyl, and trifluoromethyl groups enhances its stability, reactivity, and potential for use in various applications compared to its analogs.
Properties
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMYXYMYSSFKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231635 | |
Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-20-6 | |
Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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